(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound features a benzamide core substituted at the 4-position with a bis(2-methoxyethyl)sulfamoyl group and an imine-linked 3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene moiety.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-16-5-10-19-20(15-16)31-22(24(19)2)23-21(26)17-6-8-18(9-7-17)32(27,28)25(11-13-29-3)12-14-30-4/h5-10,15H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWSGTHOPPAARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on existing research.
- Molecular Formula : C20H27N3O5S2
- Molecular Weight : 453.5755 g/mol
- CAS Number : 328539-80-6
- SMILES Notation : COCCN(S(=O)(=O)c1ccc(cc1)C(=O)Nc1nc2c(s1)CCCC2)
Synthesis
The synthesis of this compound involves the reaction of benzothiazole derivatives with sulfamoyl chlorides and methoxyethyl amines. The process typically requires controlled conditions to ensure the formation of the desired product with high purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
Antimicrobial Activity
Compounds containing benzothiazole moieties have demonstrated broad-spectrum antimicrobial activity. In vitro studies have reported effective inhibition against bacterial and fungal strains, suggesting potential applications in treating infections . The minimal inhibitory concentration (MIC) values for related compounds indicate potent antimicrobial effects, often in the low microgram per milliliter range.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Tubulin Binding : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation, which is crucial for mitosis .
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties by scavenging ROS, thereby protecting cells from oxidative stress .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Benzothiazole Ring
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide (ECHEMI, 2022)
- Structural Differences : Replaces 3,6-dimethylbenzothiazole with 3-ethyl-6-fluoro substituents.
- Implications: Fluorine increases electronegativity and metabolic stability compared to methyl groups.
N-(3,6-Dimethylbenzo[d]thiazol-2(3H)-ylidene) Derivatives ()
- Example: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
- Key Differences : Replaces benzothiazole with a thiadiazole-pyridine hybrid.
- Functional Groups : Dual acetyl and methyl groups on pyridine introduce steric hindrance and electron-withdrawing effects.
- Spectral Data : IR shows dual C=O stretches (1679, 1605 cm⁻¹), contrasting with the target compound’s single sulfamoyl S=O (likely ~1150–1250 cm⁻¹, inferred from ) .
Variations in the Sulfamoyl/Sulfonyl Substituents
Sulfonyl-Containing Triazoles ()
- Example: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Structural Contrast : Sulfonyl (SO₂) instead of sulfamoyl (NHSO₂) groups.
- Impact : Sulfonyl groups are stronger electron-withdrawing agents, reducing nucleophilicity compared to sulfamoyls.
- Tautomerism : Exists as thione tautomers (C=S stretch at 1247–1255 cm⁻¹), unlike the fixed imine linkage in the target compound .
Bis(2-methoxyethyl)sulfamoyl vs. Halogenated Benzamides ()
- Example: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) Functional Groups: Fluorinated aryl groups increase hydrophobicity and resistance to oxidation.
Core Benzamide Modifications
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide ()
- Structural Divergence : Incorporates a dioxothiazolidin-ylidene group instead of benzothiazole.
- Synthesis : Uses carbodiimide coupling reagents (e.g., EDC/HOBt), contrasting with the target compound’s likely condensation or cyclization routes.
- Electronic Effects : The dioxothiazolidin moiety introduces strong electron-withdrawing character, altering reactivity in nucleophilic substitutions .
Q & A
Q. What are the key challenges in synthesizing (E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can they be methodologically addressed?
The synthesis involves multi-step reactions requiring precise control of conditions (temperature, solvent polarity, reaction time) to avoid side products like Z-isomerization or incomplete sulfamoylation . For example:
- Sulfamoylation : Use of N,N-bis(2-methoxyethyl)sulfamoyl chloride under anhydrous conditions with a base (e.g., triethylamine) to ensure efficient coupling.
- Benzothiazole Formation : Cyclization of the thioamide intermediate with 3,6-dimethylaniline derivatives under reflux in ethanol, monitored via TLC for intermediate purity .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient to separate stereoisomers .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the E-configuration via coupling constants (e.g., olefinic protons at δ 7.2–7.5 ppm with J = 12–15 Hz) and distinguish sulfamoyl protons (δ 3.4–3.6 ppm for methoxyethyl groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~550–560) and fragmentation patterns to confirm substituent integrity .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystals are obtainable) by analyzing dihedral angles between benzamide and benzothiazole moieties .
Q. How can solubility limitations of this compound in aqueous media be overcome for in vitro assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance dispersion .
- pH Adjustment : Protonate the sulfamoyl group (pKa ~8–10) in mildly acidic buffers (pH 6.5–7.0) to improve solubility .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 3,6-dimethyl vs. 4-ethoxy-3-ethyl) on the benzothiazole moiety influence biological activity?
Comparative SAR studies suggest:
Q. How can contradictions in reported IC50 values for kinase inhibition be resolved?
Discrepancies may arise from assay conditions:
- ATP Concentration : Use fixed [ATP] (e.g., 10 µM) to standardize competitive inhibition assays .
- Enzyme Source : Compare recombinant vs. native kinases (e.g., EGFR-TK) to rule out isoform-specific effects .
- Data Normalization : Include positive controls (e.g., staurosporine) and report IC50 as mean ± SEM from triplicate experiments .
Q. What strategies optimize the compound’s stability under physiological conditions (pH 7.4, 37°C)?
- Degradation Pathways : Hydrolysis of the sulfamoyl group (t1/2 ~8–12 hrs at pH 7.4) dominates .
- Stabilization Methods :
- Prodrug Design : Replace sulfamoyl with a tert-butyloxycarbonyl (Boc) group for slow enzymatic activation .
- Lyophilization : Formulate with trehalose to extend shelf life (>6 months at −80°C) .
Q. How can computational methods predict off-target interactions for this compound?
- Molecular Docking : Use AutoDock Vina to screen against the Human Proteome Atlas, prioritizing kinases and GPCRs .
- MD Simulations : Analyze binding stability (RMSD < 2.0 Å over 100 ns) for top hits like PI3Kγ or 5-HT2A receptors .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfamoylbenzamide Synthesis
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Sulfamoylation | N,N-bis(2-methoxyethyl)sulfamoyl chloride, Et3N | 0–5°C | DCM | 65–75 |
| Benzothiazole Cyclization | 3,6-Dimethylaniline, EtOH | Reflux (78°C) | Ethanol | 80–85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
